(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS No.: 331763-78-1
Cat. No.: VC0112482
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.674
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331763-78-1 |
|---|---|
| Molecular Formula | C10H13ClN2O4 |
| Molecular Weight | 260.674 |
| IUPAC Name | (3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |
| Standard InChI Key | WPIIXVVGUXXORP-DDWIOCJRSA-N |
| SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Identification
(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with the CAS registry number 331763-78-1. It belongs to the class of beta-amino acids, specifically homophenylalanine derivatives, featuring a nitro group in the para position of the phenyl ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.
Molecular Composition
The molecular formula of the compound is C₁₀H₁₃ClN₂O₄, consisting of a carbon skeleton with amino and carboxylic acid functional groups, as well as a nitrophenyl moiety. Its molecular weight is 260.67 g/mol, making it a relatively small organic molecule. The presence of the nitro group on the phenyl ring significantly influences its electronic properties and reactivity, while the hydrochloride salt formation affects its physical characteristics such as solubility and stability.
Structural Characteristics
The compound features a chiral center at the C-3 position with the R absolute configuration. This stereochemistry is crucial for its biological activity and applications in asymmetric synthesis. The structure can be visualized as a butanoic acid backbone with an amino group at the C-3 position and a 4-nitrophenyl substituent at the C-4 position.
Physical and Chemical Properties
Solubility and Partition Coefficient
The compound possesses moderate lipophilicity, with a calculated LogP value of 2.96480. This indicates that it has a relatively balanced distribution between aqueous and lipid phases, which can be advantageous for certain pharmaceutical applications. As a hydrochloride salt, it generally exhibits enhanced water solubility compared to its free base form, which facilitates its use in various aqueous reaction systems and biological studies.
Topological Properties
The polar surface area (PSA) of the compound is 109.14000 square angstroms. This parameter is particularly important in pharmaceutical chemistry as it correlates with a molecule's ability to penetrate cell membranes. The moderate PSA value suggests potential for cellular permeability while maintaining sufficient water solubility due to its salt form.
Nomenclature and Alternative Designations
IUPAC Nomenclature
The formal IUPAC name of the compound is (3R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This systematic name precisely defines its chemical structure, highlighting the R configuration at the chiral center, the position of the amino group, and the presence of the 4-nitrophenyl substituent.
Common Synonyms
The compound is known by several synonyms in the scientific literature, which can be useful for cross-referencing research:
-
4-Nitro-D-β-homophenylalanine hydrochloride
-
(R)-3-Amino-4-(4-nitrophenyl)butyric acid hydrochloride
-
H-D-β-HoPhe(4-NO2)-OH.HCl
-
(betaR)-beta-Amino-4-nitrobenzenebutanoic acid hydrochloride
Stereochemical Considerations
The compound belongs to the D-series of amino acids based on the R configuration at the beta-carbon. This is in contrast to its enantiomer, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, which has the CAS number 331763-77-0. The stereochemical purity of the compound is crucial for its applications in asymmetric synthesis and pharmaceutical research, as enantiomers can exhibit significantly different biological activities.
Comparative Analysis with Related Compounds
Comparison with the S-Enantiomer
While the R-enantiomer (CAS: 331763-78-1) and S-enantiomer (CAS: 331763-77-0 or 270062-87-8) share identical molecular formulas and similar physical properties, they differ in their three-dimensional configuration. This difference in stereochemistry can lead to distinct biological activities, binding affinities, and applications in synthesis.
The following table compares key properties of the R and S enantiomers:
| Property | (R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl | (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl |
|---|---|---|
| CAS Number | 331763-78-1 | 331763-77-0 / 270062-87-8 |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | C₁₀H₁₃ClN₂O₄ |
| Molecular Weight | 260.67 g/mol | 260.67 g/mol |
| Configuration | R at C-3 | S at C-3 |
| Common Name | 4-Nitro-D-β-homophenylalanine HCl | 4-Nitro-L-β-homophenylalanine HCl |
Relation to Parent Compounds
The compound is a derivative of beta-homophenylalanine, featuring a nitro group at the para position of the phenyl ring. It belongs to the broader family of 3-Amino-4-phenylbutanoic acid analogs and 3-Amino-4-phenylbutyric acid analogs. These compounds have garnered interest in medicinal chemistry for their potential as enzyme inhibitors and building blocks for peptide mimetics.
Applications in Research and Industry
Synthetic Applications
As a beta-amino acid with defined stereochemistry, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride serves as a valuable building block in organic synthesis. It can be used in the construction of peptides, peptidomimetics, and other complex molecules with defined stereochemistry. The presence of the nitro group also provides a handle for further transformations, including reduction to the corresponding amine or as a site for cross-coupling reactions.
Chemical Biology Studies
The unique structural features of this compound make it useful for studying enzyme-substrate interactions, particularly in systems where stereochemistry plays a crucial role in recognition and binding. Its incorporation into peptides or other biologically active molecules can provide insights into structure-activity relationships and the importance of spatial arrangement in biological systems.
Analytical Considerations
Chromatographic Behavior
As a chiral compound, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride can be analyzed using chiral chromatography techniques to assess enantiomeric purity. Its moderate polarity makes it suitable for analysis by reversed-phase HPLC, while its UV-active nitrophenyl group facilitates detection. The compound's hydrochloride salt form may require consideration of buffer systems in chromatographic methods to maintain peak shape and reproducibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume